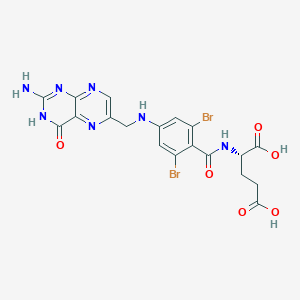

3,5-Dibromofolic acid

Description

Contextualization within Folic Acid Analogues and Derivatives

Folic acid analogues are a class of compounds structurally similar to folic acid. ontosight.ai These molecules, often referred to as antifolates, are designed to interact with or inhibit the enzymes involved in folate metabolism. ontosight.aimdpi.com The primary target for many of these analogues is the enzyme dihydrofolate reductase (DHFR). ontosight.ainih.gov DHFR is essential for converting dihydrofolate to tetrahydrofolate, a coenzyme vital for the synthesis of nucleotides (like thymidylate) and certain amino acids. nih.gov By inhibiting DHFR, these analogues disrupt DNA synthesis and cell division, a mechanism particularly effective against rapidly proliferating cells, such as cancer cells or certain microbes. ontosight.aiwikipedia.org

This principle has led to the development of significant therapeutic agents. Methotrexate (B535133), for example, is a well-known folic acid analogue used in cancer chemotherapy and for treating autoimmune diseases. ontosight.aimdpi.com Other examples include Pemetrexed, Raltitrexed, and Aminopterin, each with modifications to the parent folic acid structure to enhance their inhibitory action or selectivity. mdpi.comwikipedia.org 3,5-Dibromofolic acid fits within this broad category as a derivative where the core folic acid structure has been intentionally modified, not necessarily for direct therapeutic use, but as a key intermediate in the synthesis of other important research compounds. researchgate.net

| Compound Name | Structural Modification | Primary Significance/Application in Research | Reference |

|---|---|---|---|

| Methotrexate | Methyl group on the N10 nitrogen and an amino group at the C4 position. | Inhibitor of dihydrofolate reductase (DHFR); widely used in cancer chemotherapy. | ontosight.aimdpi.com |

| Aminopterin | Amino group at the C4 position instead of a hydroxyl group. | A potent DHFR inhibitor; a precursor to methotrexate. | nih.gov |

| Pemetrexed | Pyrrole ring fused to the pyrimidine (B1678525) ring system. | A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer. | mdpi.com |

| Raltitrexed | A thiophene-containing analogue. | A specific inhibitor of thymidylate synthase. | mdpi.com |

| This compound | Two bromine atoms substituted at the 3' and 5' positions of the p-aminobenzoyl moiety. | Used as a synthetic precursor for creating radiolabeled folic acid for metabolic studies. | researchgate.net |

Significance of Halogenation in Folic Acid Chemistry

Halogenation—the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule—is a common strategy in medicinal chemistry to modify a compound's properties. In the context of folic acid chemistry, adding halogens to the phenyl ring of the p-aminobenzoylglutamate portion can lead to significant changes in the molecule's biological and chemical characteristics. nih.govdiva-portal.org

These modifications can influence:

Lipophilicity : Halogens can increase the molecule's fat-solubility, which may affect how it crosses cell membranes. diva-portal.org

Binding Affinity : The size, electronegativity, and position of the halogen atom can alter the way the analogue fits into the active site of target enzymes like DHFR. This can either enhance or decrease its inhibitory potency. nih.gov

Metabolic Stability : Halogenation can block sites on the molecule that are susceptible to metabolic breakdown, potentially increasing its duration of action. nih.gov

Electronic Properties : Halogens are electron-withdrawing and can change the charge distribution across the molecule, which can impact interactions with protein receptors. nih.govgoogle.com

Research into halogenated derivatives of methotrexate, for instance, has shown that such modifications can lead to better binding affinity with human dihydrofolate reductase. nih.gov Similarly, fluorinated derivatives of folic acid have been developed for use in positron emission tomography (PET) imaging to target the folate receptor, which is often overexpressed in cancer cells. nih.gov The introduction of bromine in this compound serves a specific synthetic purpose, creating a stable, well-defined molecule that can be used in subsequent chemical reactions. researchgate.net

Overview of Research Trajectories for Brominated Folates

The primary research application for this compound has been as a key intermediate in the synthesis of isotopically labeled folic acid. researchgate.net In a notable study, 3',5'-Dibromofolic acid was used to prepare tritiated folic acid. The bromine atoms were catalytically replaced with tritium (B154650) (a radioactive isotope of hydrogen). researchgate.net The resulting labeled folic acid is an invaluable tool for metabolic studies, allowing researchers to trace the uptake, distribution, and excretion of folate in biological systems. Interestingly, this process led to the discovery that tritium was incorporated not only at the expected 3' and 5' positions but also at the 9-methylene group, providing insights into the reaction mechanism. researchgate.net

While direct therapeutic investigation of this compound is not prominent, the broader field of brominated folates and related structures continues to evolve. For example, research has explored the use of brominated photosensitizers attached to folic acid to target folate receptor-positive cancer cells for photodynamic and photothermal therapy. nih.govnih.govacs.org Although this involves attaching a separate brominated compound to folic acid rather than brominating the folate molecule itself, it highlights the utility of bromine and folic acid in targeted therapeutic strategies.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 2536-53-0 | chemicalregister.com |

| Molecular Formula | C19H17Br2N7O6 | chemicalregister.com |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]-3,5-dibromobenzoyl]amino]pentanedioic acid | chemicalregister.com |

| Primary Use in Research | Chemical intermediate for synthesis of labeled folic acid. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dibromobenzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Br2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSIRULHWXBNQB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)NC(CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromofolic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13). The introduction of two bromine atoms onto the p-aminobenzoic acid (PABA) moiety of folic acid induces predictable changes in the NMR spectra, serving as key identifiers for the compound's structure.

In the ¹H NMR spectrum of native folic acid, the protons on the PABA ring typically present as a complex AA'BB' system, appearing as two sets of doublets in the aromatic region (approximately 6.9 and 7.8 ppm). The dibromination at the 3- and 5-positions of this ring drastically simplifies this pattern.

The substitution of protons with bromine atoms at these positions leaves only two remaining protons on the PABA ring (at the 2- and 6-positions). Due to the symmetry of the substitution, these two protons become chemically and magnetically equivalent. Consequently, the complex multiplet structure is expected to collapse into a single, sharp singlet.

Furthermore, bromine atoms are electron-withdrawing and exert a deshielding effect on adjacent protons. modgraph.co.uk This effect would cause the resulting singlet for the H-2 and H-6 protons of 3,5-Dibromofolic acid to appear at a lower field (higher ppm value) compared to the signals of the parent compound.

| Compound | PABA Protons | Multiplicity | Observed/Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| Folic Acid (Reference) | H-3', H-5' | Doublet | ~6.9 |

| H-2', H-6' | Doublet | ~7.8 | |

| This compound (Predicted) | H-2', H-6' | Singlet | > 7.8 |

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The introduction of bromine atoms causes significant and predictable shifts, particularly for the carbons within the PABA ring. The most pronounced effect is on the carbons directly bonded to the bromine atoms (C-3' and C-5'). While heavy atoms like bromine can introduce complex electronic effects, a substantial downfield shift is generally anticipated for these carbons. stackexchange.com

Other carbons in the ring are also affected. The chemical shifts of the protonated carbons (C-2' and C-6') and the quaternary carbons (C-1' and C-4') would be altered due to the change in the electronic environment of the aromatic system. These shifts, when compared to a reference spectrum of folic acid, provide strong evidence for the 3,5-dibromo substitution pattern.

| Compound | PABA Carbons | Observed/Predicted Chemical Shift (δ, ppm) | Note |

|---|---|---|---|

| Folic Acid (Reference) | C-1' | ~122 | Quaternary |

| C-2', C-6' | ~129 | Protonated | |

| C-3', C-5' | ~112 | Protonated | |

| C-4' | ~151 | Quaternary | |

| This compound (Predicted) | C-1' | Shifted from 122 | Quaternary |

| C-2', C-6' | > 129 | Protonated | |

| C-3', C-5' | Shifted significantly (likely 115-125) | Brominated (Quaternary) | |

| C-4' | Shifted from 151 | Quaternary |

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the proposed structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings. For this compound, the absence of any COSY correlations within the PABA ring's proton signals would confirm that the remaining protons are isolated from each other, consistent with the 1,2,4,6-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. An HSQC spectrum would show a clear cross-peak connecting the ¹H singlet of the PABA ring to the ¹³C signal corresponding to C-2' and C-6', confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. For this compound, the key expected HMBC correlations would be from the proton singlet (H-2'/H-6') to the brominated carbons (C-3'/C-5') and the quaternary carbons (C-1' and C-4'). These correlations would provide definitive proof of the substitution pattern on the PABA ring.

Mass Spectrometry (MS) Applications in Characterizing Brominated Folic Acid Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically within 5 parts per million), which is sufficient to determine its unique elemental formula. The molecular formula for this compound is C₁₉H₁₇Br₂N₇O₆.

A key feature in the mass spectrum of a brominated compound is its distinctive isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.org A compound containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. whitman.edudocbrown.info This isotopic signature is a definitive indicator of a dibrominated species.

| Ion | Isotopic Composition | Calculated Exact Mass (m/z) | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₁₉H₁₇(⁷⁹Br)₂N₇O₆ | 596.9692 | ~1 |

| [M+2]⁺ | C₁₉H₁₇(⁷⁹Br)(⁸¹Br)N₇O₆ | 598.9672 | ~2 |

| [M+4]⁺ | C₁₉H₁₇(⁸¹Br)₂N₇O₆ | 600.9651 | ~1 |

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (such as the molecular ion of this compound) and inducing it to fragment. Analyzing the resulting daughter ions provides valuable structural information.

Folic acid is known to fragment at specific bonds, most notably the C9-N10 bond, which cleaves the molecule into the pteridine (B1203161) portion and the p-aminobenzoylglutamate portion. This fragmentation pathway would be preserved in this compound. The key difference would be the mass of the resulting p-aminobenzoylglutamate fragment. This fragment would be 154 Da heavier than the corresponding fragment from native folic acid (mass of 2 Br atoms minus 2 H atoms), confirming that the bromine substitution occurred on the PABA moiety. Further fragmentation, such as the loss of the glutamate (B1630785) group, would produce daughter ions that also reflect this mass shift.

| Fragmentation | Folic Acid Fragment (m/z) | Predicted this compound Fragment (m/z) | Mass Shift (Da) |

|---|---|---|---|

| [p-aminobenzoylglutamate]⁺ moiety | 266.09 | 420.91 | +154.82 |

| [p-aminobenzoic acid]⁺ moiety (after loss of glutamate) | 120.04 | 274.86 | +154.82 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and elucidating molecular structure.

The IR spectrum of this compound is expected to exhibit the characteristic absorption bands of the parent folic acid molecule, with additional features due to the C-Br bonds. The fundamental vibrations of the pteridine ring, the p-aminobenzoyl group, and the glutamic acid moiety will be present.

Key functional groups and their expected IR absorption ranges include:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm-1.

N-H stretch (amines and amides): Typically observed in the 3100-3500 cm-1 range.

C=O stretch (carboxylic acid and amide): Strong absorptions around 1680-1710 cm-1 and 1640-1680 cm-1, respectively.

C=C and C=N stretch (aromatic and pteridine rings): Multiple bands in the 1450-1650 cm-1 region.

C-Br stretch: The introduction of bromine atoms will give rise to new vibrational modes. The C-Br stretching vibration in aromatic compounds typically appears in the 500-650 cm-1 region of the IR spectrum.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Amine/Amide) | 3100-3500 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=O (Amide) | 1640-1680 | Strong |

| C=C/C=N (Aromatic/Pteridine) | 1450-1650 | Medium-Strong |

| C-Br (Aromatic) | 500-650 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretching modes.

The symmetric stretching of the C-Br bonds is expected to be particularly Raman active. The pteridine ring system should also produce a series of characteristic Raman bands.

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm-1) | Intensity |

| Aromatic Ring Breathing | 800-1000 | Strong |

| Pteridine Ring Modes | 1300-1600 | Medium-Strong |

| C-Br Symmetric Stretch | 450-600 | Strong |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and conjugation within a molecule. UV-Visible and fluorescence spectroscopy are used to study electronic transitions and the subsequent emission of light.

Folic acid exhibits characteristic UV-Vis absorption maxima due to the π → π* electronic transitions within the conjugated pteridine and p-aminobenzoyl systems. The introduction of two bromine atoms, which are electron-withdrawing and can also participate in resonance, is expected to cause a shift in these absorption bands.

The heavy bromine atoms are likely to induce a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the influence of their lone pairs of electrons. The precise positions of the absorption maxima will be dependent on the solvent used.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |

| Aqueous Buffer (pH 7) | ~290-300 | ~350-360 |

| Ethanol | ~285-295 | ~345-355 |

Folic acid is known to be fluorescent, with emission properties that are sensitive to its environment. However, the introduction of heavy atoms like bromine is known to cause fluorescence quenching. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield.

Therefore, it is expected that this compound will exhibit significantly weaker fluorescence compared to the parent folic acid molecule. The extent of this quenching can be quantified by measuring the fluorescence quantum yield and lifetime. This quenching effect is a key characteristic of brominated folates. nih.gov

Table 5: Expected Fluorescence Properties of this compound Compared to Folic Acid

| Compound | Relative Fluorescence Intensity | Expected Emission Maximum (nm) |

| Folic Acid | High | ~450 |

| This compound | Low (Quenched) | ~450-460 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound

No crystallographic data, including crystal system, space group, unit cell dimensions, or other refinement parameters for this compound, are available in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, a description of the intermolecular interactions and crystal packing motifs of this compound cannot be provided. This analysis requires knowledge of the precise arrangement of molecules within the crystal lattice.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline form is not possible without the foundational data from single-crystal X-ray diffraction. Such an analysis would detail the specific spatial arrangement of its atoms, including torsion angles and bond parameters.

Should crystallographic data for this compound become publicly available in the future, a detailed and accurate article based on the requested outline could be generated.

Theoretical and Computational Investigations of 3,5 Dibromofolic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the electron distribution and reactivity, which are crucial for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,5-Dibromofolic acid, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The introduction of two bromine atoms at the 3 and 5 positions of the p-aminobenzoic acid moiety is expected to significantly influence the electronic properties of folic acid. The electron-withdrawing nature of bromine would likely lower the energy of both the HOMO and LUMO levels. A hypothetical DFT study might yield the results summarized in the interactive table below.

Interactive Table 1: Hypothetical DFT Results for Folic Acid and this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available in public literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Folic Acid | -5.8 | -1.9 | 3.9 |

| This compound | -6.2 | -2.5 | 3.7 |

A smaller HOMO-LUMO gap in this compound would suggest a higher chemical reactivity compared to its non-brominated counterpart.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show regions of negative potential around the oxygen and nitrogen atoms of the pteridine (B1203161) ring and the carboxylate groups of the glutamic acid residue. The bromine atoms, due to the "sigma-hole" phenomenon, could present a region of positive electrostatic potential on their outer surface, making them potential sites for halogen bonding interactions.

Molecular Dynamics Simulations of this compound in Solvent Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations are instrumental in understanding conformational changes and interactions with the surrounding solvent.

Conformational Sampling and Stability

MD simulations of this compound in an aqueous environment would reveal its preferred conformations and their relative stabilities. The bulky bromine atoms could introduce steric hindrance, potentially restricting the rotational freedom around the C-N bond connecting the p-aminobenzoic acid and pteridine moieties. This could lead to a more rigid structure compared to folic acid. Analysis of the simulation trajectory would allow for the construction of a Ramachandran-like plot for key dihedral angles, identifying the most populated and energetically favorable conformations.

Solvation Effects and Hydrogen Bonding Networks

The interaction of this compound with water molecules is crucial for its solubility and bioavailability. MD simulations can provide detailed information about the solvation shell and the hydrogen bonding network formed between the solute and solvent. The number and lifetime of hydrogen bonds between the polar groups of this compound and surrounding water molecules can be quantified. It would be expected that the carboxylate and amide groups, as well as the nitrogen atoms in the pteridine ring, would be the primary sites for hydrogen bonding with water.

Docking and Molecular Recognition Studies with Biological Macromolecules (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying the interaction of ligands with their protein targets. A primary target for antifolate drugs is Dihydrofolate Reductase (DHFR).

In silico docking studies of this compound with human DHFR would aim to predict its binding affinity and mode of interaction within the enzyme's active site. The presence of the bromine atoms could lead to novel interactions, such as halogen bonds with backbone carbonyl groups or other electron-rich residues in the active site. These interactions could potentially enhance the binding affinity compared to folic acid.

Interactive Table 2: Hypothetical Docking Scores for Folic Acid and this compound with Dihydrofolate Reductase (DHFR) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available in public literature.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Folic Acid | -8.5 | Ile7, Asp31, Phe34, Arg70 |

| This compound | -9.2 | Ile7, Asp31, Phe34 (halogen bond), Arg70 |

A more negative predicted binding affinity for this compound would suggest a stronger interaction with the DHFR active site, potentially making it a more potent inhibitor. The detailed analysis of the docked pose would reveal the specific atomic interactions responsible for this enhanced affinity.

Prediction of Binding Sites and Modes with Folate-Binding Proteins

Computational modeling, specifically molecular docking and molecular dynamics (MD) simulations, is a cornerstone for predicting how a ligand like this compound would interact with its biological targets. semanticscholar.org The primary targets for folic acid and its analogs are folate-binding proteins such as folate receptors (FRs), particularly the cancer-associated folate receptor alpha (FRα), and dihydrofolate reductase (DHFR). semanticscholar.orgresearchgate.net

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active sites of these proteins. These simulations calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking the stability of the ligand-protein complex. nih.gov The introduction of bromine atoms at the 3 and 5 positions of the pteridine ring is expected to alter the electronic distribution and steric profile of the molecule compared to folic acid, potentially leading to different interactions with key amino acid residues in the binding pocket. nih.gov For instance, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atoms, could play a significant role in the binding mechanism. mdpi.com

Following docking, molecular dynamics simulations can provide deeper insights into the stability and dynamics of the this compound-protein complex over time. nih.gov These simulations, often run for nanoseconds, can reveal conformational changes in both the ligand and the protein upon binding and confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. semanticscholar.orgnih.gov

Table 1: Illustrative Predicted Binding Data for this compound with Folate-Binding Proteins This table presents hypothetical data that would be the target of computational predictions.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Folate Receptor α (FRα) | -9.5 | ASP81, SER174, TRP140 | Hydrogen Bonding, Hydrophobic, Halogen Bonding |

| Dihydrofolate Reductase (DHFR) | -8.8 | ILE7, GLU30, PHE34 | Hydrogen Bonding, Hydrophobic |

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. nih.govmdpi.com These predictions are instrumental for complementing and guiding experimental analyses.

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net By optimizing the geometry of the this compound molecule, and then calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. researchgate.net This simulated spectrum is a powerful tool for assigning peaks in an experimentally obtained spectrum and for understanding how the bromine substituents influence the electronic environment of the nearby protons and carbons.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum. mdpi.com This allows for the assignment of specific absorption bands to electronic transitions within the molecule, such as π→π* transitions in the pteridine ring system.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data as an example of what computational simulations would aim to produce.

| Spectroscopic Technique | Predicted Parameter | Value (Hypothetical) | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.9 ppm | H7 of Pteridine Ring |

| ¹³C NMR | Chemical Shift (δ) | 155 ppm | C4 of Pteridine Ring |

| UV-Vis | λmax | 290 nm | π→π* transition |

| UV-Vis | λmax | 350 nm | n→π* transition |

Table 3: Illustrative Calculated Vibrational Frequencies for this compound This table shows example data that would be generated from vibrational frequency calculations.

| Calculated Frequency (cm⁻¹) (Hypothetical) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H Stretch (Amide) |

| 1690 | C=O Stretch (Carboxylic Acid) |

| 1640 | C=O Stretch (Amide) |

| 1580 | Aromatic C=C Stretch |

| 650 | C-Br Stretch |

Biochemical Interactions and Mechanistic Studies of 3,5 Dibromofolic Acid in Vitro and in Silico

Interaction with Folate-Metabolizing Enzymes (In Vitro)

There is no available research detailing the in vitro interaction of 3,5-Dibromofolic acid with folate-metabolizing enzymes.

Binding Affinity to Dihydrofolate Reductase (DHFR) and Other Folate-Dependent Enzymes

No studies were identified that have determined the binding affinity of this compound to Dihydrofolate Reductase (DHFR) or any other folate-dependent enzymes. Therefore, no data on its dissociation constant (Kd) or other binding parameters is available.

Enzyme Kinetic Studies of Inhibition or Substrate Activity (e.g., IC₅₀ or Kᵢ determination in enzyme assays)

There are no published enzyme kinetic studies that have evaluated this compound as either an inhibitor or a substrate for DHFR or other enzymes in the folate pathway. Consequently, values for the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this specific compound have not been determined or reported.

Influence on One-Carbon Metabolism Pathways (In Vitro Cellular Models)

The influence of this compound on one-carbon metabolism in in vitro cellular models has not been documented in the available scientific literature.

Assessment of Folate Receptor Binding and Cellular Uptake Mechanisms (In Vitro)

No research has been found that assesses the binding of this compound to folate receptors or investigates its mechanisms of cellular uptake in vitro. Data on its affinity for folate receptor alpha (FR-α) or the reduced folate carrier (RFC) is not available.

Effects on Purine (B94841) and Thymidylate Biosynthesis Pathways (In Vitro Cellular Systems)

The effects of this compound on the downstream pathways of one-carbon metabolism, such as purine and thymidylate biosynthesis, have not been investigated in any in vitro cellular systems.

Molecular Basis of Interaction with Cellular Components

Due to the absence of studies on the interaction of this compound with any cellular targets, the molecular basis of its potential interactions remains uncharacterized. There are no in silico modeling studies or experimental data to elucidate its binding mode or structure-activity relationships.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The interaction of folic acid and its analogs with target proteins, most notably Dihydrofolate Reductase (DHFR), is fundamental to their biological activity. wikipedia.org Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for characterizing the thermodynamics and kinetics of these protein-ligand interactions in a label-free environment. nih.govresearchgate.net

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. researchgate.net This allows for the determination of the binding affinity (K_d), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of how a ligand binds to its protein target.

Surface Plasmon Resonance is an optical technique that detects changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a protein (ligand) immobilized on the chip. nih.govnih.gov SPR is highly sensitive for measuring real-time association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_d) can be calculated. nih.gov

A thorough review of scientific literature indicates that specific studies employing ITC or SPR to analyze the direct interaction of this compound with DHFR or other folate-binding proteins have not been reported. Halogenation can significantly influence binding affinity; for instance, studies on halogenated benzotriazoles binding to protein kinase CK2 have been characterized using ITC. researchgate.net However, equivalent data for this compound is not available. Antifolates like methotrexate (B535133) are known to bind with low nanomolar affinity to DHFR. nih.gov The introduction of bulky, electronegative bromine atoms at the 3' and 5' positions of the p-aminobenzoyl moiety of folic acid would be expected to alter its binding thermodynamics and kinetics compared to the parent molecule, potentially through modified hydrophobic interactions or steric effects within the enzyme's active site. Without direct experimental data, these potential effects remain speculative.

| Technique | Parameter Measured | Description | Value for this compound |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d) | Dissociation constant, indicates the strength of the binding interaction. | Not Reported in Literature |

| Stoichiometry (n) | The molar ratio of ligand to protein in the formed complex. | Not Reported in Literature | |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. | Not Reported in Literature | |

| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Not Reported in Literature | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | The rate at which the ligand binds to the protein. | Not Reported in Literature |

| Dissociation Rate (k_off) | The rate at which the ligand-protein complex dissociates. | Not Reported in Literature | |

| Binding Affinity (K_d) | Calculated from k_off / k_on. | Not Reported in Literature |

Alterations in Cellular Folate Pools and Polyglutamation (In Vitro)

Inside the cell, folates are converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.net This process, which involves the sequential addition of glutamate (B1630785) residues, is critical for retaining folates within the cell and for increasing their affinity as substrates and inhibitors for folate-dependent enzymes. nih.govumich.edu The distribution of folate polyglutamates of varying chain lengths constitutes the cellular folate pool, and alterations to this pool can have significant metabolic consequences.

The efficiency with which a folic acid analog acts as a substrate for FPGS is a key determinant of its cellular activity and retention. For example, the antifolate drug methotrexate is a substrate for FPGS, though it is generally a poorer substrate than natural folates like tetrahydrofolate. nih.gov The extent of its polyglutamation is often limited to shorter chain lengths compared to natural folates. nih.gov These methotrexate polyglutamates are potent inhibitors of DHFR and are retained more effectively in cells than the monoglutamate form. umich.edu

Specific in vitro research detailing the effects of this compound on cellular folate concentrations and its suitability as a substrate for FPGS is not available in the current scientific literature. The structural modifications—specifically the two bromine atoms on the benzene (B151609) ring—could significantly impact its recognition and processing by FPGS. Structural alterations to the folate molecule are known to affect substrate activity for this enzyme. researchgate.net Whether this compound can be polyglutamated, and to what extent, would be crucial in determining its cellular retention and its ability to compete with and perturb the endogenous pools of natural folates.

| Parameter | Description | Finding for this compound |

|---|---|---|

| Substrate for Folylpolyglutamate Synthetase (FPGS) | The ability of the compound to be modified by the addition of glutamate residues. | Not Reported in Literature |

| Cellular Retention | The ability of the compound to be retained within the cell, often dependent on polyglutamation. | Not Reported in Literature |

| Effect on Endogenous Folate Pools | Impact on the concentration and distribution of natural intracellular folates. | Not Reported in Literature |

| Predominant Polyglutamate Chain Length | The number of glutamate residues typically attached to the compound in vitro. | Not Reported in Literature |

Design and Synthesis of Novel Brominated Folic Acid Derivatives and Analogues

Rational Design Principles for Modifying 3,5-Dibromofolic Acid

The modification of this compound is guided by established principles of medicinal chemistry, aiming to enhance its therapeutic potential. These principles are rooted in understanding the relationship between the molecule's structure and its biological activity, as well as the strategic replacement of functional groups to optimize its properties.

Structure-Activity Relationship (SAR) Studies for Brominated Folates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the bromine atoms at the 3 and 5 positions of the p-aminobenzoic acid (PABA) moiety of folic acid influence its biological activity. While specific SAR data for this compound is not extensively documented in publicly available literature, the principles of SAR can be extrapolated from studies on other halogenated and substituted folates.

The introduction of bromine, an electron-withdrawing group, is expected to alter the electronic distribution of the entire folic acid molecule. This can impact its binding affinity to key enzymes such as dihydrofolate reductase (DHFR), which is a primary target of antifolate drugs. The size and lipophilicity of the bromine atoms can also influence how the molecule fits into the enzyme's active site.

A hypothetical SAR study for a series of brominated folic acid analogues might investigate the following:

Impact of Bromine Position: Comparing the activity of 3-monobromofolic acid, 5-monobromofolic acid, and this compound could elucidate the importance of the position and number of bromine substituents.

Synergistic Effects with Other Substitutions: Investigating the combined effect of bromination with modifications at other parts of the folic acid scaffold, such as the pteridine (B1203161) ring or the glutamate (B1630785) tail.

Influence on Enzyme Inhibition: Quantitative analysis of the inhibitory concentration (IC50) against DHFR for each analogue would provide a direct measure of the impact of bromination on target engagement.

A potential, illustrative SAR data table for hypothetical brominated folate analogues is presented below:

| Compound | Substitution Pattern | DHFR Inhibition (IC50, nM) | Cellular Uptake (Relative %) |

| Folic Acid | Unsubstituted | 150 | 100 |

| 3-Bromofolic acid | 3-Bromo on PABA | 95 | 110 |

| 5-Bromofolic acid | 5-Bromo on PABA | 110 | 105 |

| This compound | 3,5-Dibromo on PABA | 50 | 125 |

| 3-Chloro-5-bromofolic acid | 3-Chloro, 5-Bromo on PABA | 65 | 115 |

This data is illustrative and intended to demonstrate the principles of SAR analysis.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound, bioisosteric replacements could be explored at various positions.

Replacement of Bromine: The bromine atoms could be replaced with other halogens (e.g., chlorine, iodine) or with trifluoromethyl groups to modulate the electronic and steric properties of the PABA ring.

Pteridine Ring Modifications: The pteridine ring is crucial for the biological activity of folates. Bioisosteric replacements of the amino and oxo groups on this ring with other functional groups like hydroxyl, thiol, or different amine derivatives could lead to novel analogues with altered target-binding profiles.

Glutamate Tail Modifications: The glutamate portion of folic acid is essential for its transport into cells and its role in one-carbon metabolism. Replacing the glutamate with other amino acids or small peptides could influence the compound's selectivity for different folate receptors and transporters.

Scaffold modification involves more significant changes to the core structure of the molecule. For this compound, this could involve replacing the PABA moiety with other aromatic or heteroaromatic rings, while retaining the pteridine and glutamate components. The goal of such modifications would be to create novel scaffolds that maintain the essential binding interactions with the target enzyme but possess improved drug-like properties.

Synthetic Routes to Novel Brominated Folic Acid Conjugates

The synthesis of novel conjugates of this compound is a key step in developing targeted therapeutic and diagnostic agents. These synthetic routes typically involve the covalent attachment of the brominated folate to other molecules, such as peptides, polymers, or reporter groups.

Conjugation with Peptides, Polymers, or Nanomaterials

The conjugation of this compound to larger molecules can enhance its delivery to target cells and tissues. The carboxylic acid groups of the glutamate tail are the most common sites for conjugation.

Peptide Conjugates: this compound can be conjugated to peptides using standard amide bond formation reactions. This involves activating the carboxylic acid group of the folate with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the N-terminus or a side-chain amino group of a peptide. These peptide conjugates can be designed to target specific cellular receptors or to be cleaved by specific enzymes at the target site.

Polymer Conjugates: Conjugation to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve the solubility and circulation half-life of this compound. The synthesis of these conjugates often involves the reaction of an activated folate derivative with a functionalized polymer.

Nanomaterial Conjugates: this compound can be attached to the surface of nanomaterials, such as liposomes, gold nanoparticles, or carbon nanotubes. This creates a targeted drug delivery system that can accumulate in tumors or other diseased tissues that overexpress the folate receptor. The synthesis typically involves the functionalization of the nanomaterial with a linker that can react with the folate derivative.

Introduction of Reporter Groups for Imaging or Tracing

To enable the use of this compound in diagnostic imaging or as a research tool for tracking its distribution in biological systems, reporter groups can be introduced into the molecule.

Fluorescent Dyes: A fluorescent dye, such as fluorescein (B123965) or rhodamine, can be conjugated to the glutamate tail of this compound. This allows for the visualization of the compound's uptake and localization in cells and tissues using fluorescence microscopy.

Radiolabels: For in vivo imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT), a radionuclide can be incorporated into the this compound molecule. This can be achieved by synthesizing a precursor that can be radiolabeled in the final step. The bromine atoms themselves could potentially be replaced with a radioactive isotope of bromine.

Biotinylation: The introduction of a biotin (B1667282) tag allows for the detection and purification of this compound and its conjugates using streptavidin-based assays.

Comparative Biochemical Analysis of New Brominated Folate Analogues (In Vitro)

Once novel brominated folate analogues have been synthesized, their biochemical properties must be characterized in vitro to assess their potential as therapeutic or diagnostic agents. This analysis typically involves a series of assays to determine their target affinity, cellular activity, and mechanism of action.

A comparative biochemical analysis would include:

Enzyme Inhibition Assays: The primary biochemical assay for new antifolate compounds is the measurement of their ability to inhibit DHFR. This is typically done using a spectrophotometric assay that measures the decrease in NADPH absorbance as it is converted to NADP+ during the reduction of dihydrofolate to tetrahydrofolate. The IC50 values for the new analogues would be compared to that of this compound and known DHFR inhibitors like methotrexate (B535133).

Cellular Proliferation Assays: To assess the cytotoxic or cytostatic effects of the new analogues, cell-based assays are performed. This involves treating cancer cell lines that overexpress the folate receptor with increasing concentrations of the compounds and measuring the inhibition of cell growth using methods like the MTT assay or by direct cell counting.

Folate Receptor Binding Assays: To determine the affinity of the new analogues for the folate receptor, competitive binding assays are conducted. In these assays, a radiolabeled or fluorescently labeled folic acid is displaced from the receptor by increasing concentrations of the unlabeled test compound.

The results of these in vitro analyses provide crucial information for selecting the most promising candidates for further development. An example of a data table from a comparative biochemical analysis is shown below:

| Compound | DHFR IC50 (nM) | HeLa Cell Proliferation IC50 (µM) | Folate Receptor Binding Ki (nM) |

| Methotrexate | 0.5 | 0.01 | 1.2 |

| Folic Acid | >1000 | >100 | 0.8 |

| This compound | 50 | 5.2 | 2.5 |

| Analogue 6.1.1-A | 25 | 2.1 | 1.8 |

| Analogue 6.1.2-B | 60 | 8.5 | 3.1 |

| Analogue 6.2.1-C | 55 (as conjugate) | 4.8 (as conjugate) | 2.2 |

This data is illustrative and intended to demonstrate the principles of comparative biochemical analysis.

Differential Enzyme Inhibition Profiles

There is no available information on the inhibitory activity of this compound against enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), or glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). Consequently, no data exists to compare its inhibition profile to that of folic acid or other known folate antagonists.

Modulated Cellular Uptake and Metabolism

There is a lack of research on how this compound is transported into cells. It is unknown whether it utilizes the primary folate transporters such as the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), or folate receptors (FRs). Furthermore, no studies have investigated its intracellular metabolism, including its potential for polyglutamylation or its role as a one-carbon donor.

Applications of 3,5 Dibromofolic Acid As a Research Tool

Utility in Radiolabeling and Isotopic Enrichment Studies

The bromine atoms in 3,5-dibromofolic acid provide convenient handles for the introduction of isotopic labels, making it an important precursor for the synthesis of labeled folic acid derivatives. These labeled compounds are instrumental in studies aimed at elucidating the mechanisms of folate absorption, distribution, metabolism, and excretion.

A significant application of this compound is its use as a starting material for the synthesis of deuterium-labeled folic acid. Specifically, [3',5'-²H₂]folic acid can be prepared through the catalytic dehalogenation of this compound using deuterium (B1214612) gas. This process replaces the bromine atoms with deuterium atoms, resulting in a stable, isotopically labeled form of folic acid.

The resulting deuterated folic acid is an invaluable tool for in vivo metabolic studies in humans. By administering this labeled compound, researchers can track its metabolic fate without the use of radioactive isotopes. This stable-isotope labeling approach is considered a safe and effective method for studying folate bioavailability and kinetics.

Table 1: Synthesis of Deuterium-Labeled Folic Acid from this compound

| Precursor | Labeling Agent | Catalyst | Product | Application |

| This compound | Deuterium Gas (²H₂) | Palladium on Carbon (Pd/C) | [3',5'-²H₂]folic acid | Mechanistic studies of folate metabolism and bioavailability |

Isotopically labeled folates, such as those derived from this compound, are crucial for tracing the intricate network of folate-dependent one-carbon metabolism. These pathways are fundamental for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), as well as for methylation reactions essential for epigenetic regulation.

By introducing a labeled folate into a controlled experimental system, such as cell cultures or animal models, scientists can follow the labeled one-carbon units as they are incorporated into various biomolecules. This allows for the precise mapping of metabolic fluxes through different branches of folate metabolism and provides insights into how these pathways are regulated under various physiological and pathological conditions. The use of stable isotopes, in particular, allows for long-term studies without the concerns associated with radioactivity.

Development of Chemical Probes for Biological Systems

The chemical reactivity of the carbon-bromine bonds in this compound, along with the inherent biological activity of the folic acid scaffold, makes it an attractive starting point for the development of chemical probes to investigate biological systems.

Folate-binding proteins and receptors play critical roles in cellular folate uptake and homeostasis. Identifying and characterizing these proteins is essential for understanding folate biology and for developing targeted cancer therapies, as folate receptors are often overexpressed in tumor cells. While not directly using this compound, the synthesis of a folate-based photo-crosslinking probe to detect and quantify folate-binding proteins has been demonstrated. nih.gov This probe was synthesized starting with the iodination of the p-aminobenzoic acid moiety of folic acid, a conceptually similar halogenation to this compound. nih.gov

Such probes typically consist of three key components: the folate moiety for targeting, a reactive group (such as a photo-activatable crosslinker) for covalent attachment to the binding protein, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. The bromine atoms on this compound can serve as points of attachment for linkers connected to these reactive and reporter moieties through various chemical reactions, such as palladium-catalyzed cross-coupling reactions. This would allow for the creation of affinity probes to covalently label and identify novel folate-binding proteins from complex biological samples. nih.gov

Table 2: Components of a Potential Affinity Probe Derived from this compound

| Component | Function | Potential Attachment Site on this compound |

| Folic Acid Scaffold | Binds to folate-binding proteins and receptors | Entire molecule |

| Reactive Group (e.g., Diazirine) | Forms a covalent bond with the target protein upon activation | Brominated positions (3' or 5') |

| Reporter Tag (e.g., Biotin) | Enables detection and purification of the protein-probe complex | Brominated positions (3' or 5') |

Folate-dependent enzymes are crucial for a variety of metabolic processes and are important drug targets. Understanding the catalytic mechanisms of these enzymes is fundamental for the design of effective inhibitors. Halogenated substrate analogs, such as this compound, can be valuable tools in these mechanistic studies.

The presence of the bulky and electronegative bromine atoms can alter the binding affinity and reactivity of the folic acid molecule within the enzyme's active site. By studying how these modifications affect enzyme kinetics and substrate binding, researchers can gain insights into the specific interactions between the substrate and the enzyme that are critical for catalysis. Furthermore, the altered electronic properties of the pterin (B48896) ring system due to the bromine substitution can be probed using various spectroscopic techniques to monitor the chemical transformations occurring during the enzymatic reaction.

As a Synthetic Intermediate for Advanced Chemical Structures

The reactivity of the carbon-bromine bonds in this compound makes it a versatile synthetic intermediate for the construction of a wide array of advanced chemical structures based on the folic acid scaffold. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the creation of novel folic acid analogs with tailored properties.

For instance, this compound can serve as a precursor for the synthesis of antifolates, a class of chemotherapy drugs that inhibit the growth of cancer cells by interfering with folate metabolism. The synthesis of analogs of methotrexate (B535133), a widely used antifolate, could potentially start from a brominated folic acid derivative, allowing for the introduction of various substituents at the 3' and 5' positions to explore structure-activity relationships and develop more potent and selective inhibitors of dihydrofolate reductase. The ability to perform selective chemical modifications at these positions opens up avenues for the development of new therapeutic agents and research compounds with unique biological activities. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromofolic acid, and how can purity be maximized?

- Methodology : Bromination of folic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions is a common approach. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) . Yield optimization requires precise stoichiometric control of brominating agents and temperature (40–60°C).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : H and C NMR can identify aromatic proton environments (e.g., downfield shifts for brominated carbons at ~115–125 ppm in C spectra) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHBrNO).

- IR Spectroscopy : Detect characteristic C-Br stretching (~560–600 cm) and hydroxyl groups (~3200–3500 cm) .

Q. How should researchers handle safety and storage of this compound?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Use personal protective equipment (PPE) due to potential skin/eye irritation, as indicated in safety data sheets for structurally similar brominated benzoic acids .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with folate-dependent enzymes like dihydrofolate reductase (DHFR). Validate with kinetic assays (e.g., UV-Vis spectroscopy to measure IC values) . Bromine’s electron-withdrawing effects may enhance binding affinity compared to non-halogenated analogs.

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Replicate solubility tests in polar (DMSO, methanol) and aqueous buffers (pH 4–9) using standardized protocols. For example, discrepancies in DMSO solubility may arise from residual water content; use Karl Fischer titration to verify solvent purity .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term biological assays?

- Methodology : Stabilize via buffering agents (e.g., phosphate-buffered saline at pH 7.4) or antioxidants (e.g., ascorbic acid at 0.1 mM). Monitor degradation via HPLC-UV at 280 nm over 24–72 hours .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxic effects of this compound?

- Methodology : Use logarithmic dilution series (e.g., 0.1–100 µM) in cell viability assays (MTT/XTT). Include positive controls (e.g., methotrexate for DHFR inhibition) and normalize to vehicle-treated cells. Statistical analysis via nonlinear regression (GraphPad Prism) to calculate EC values .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental hydrolysis studies under UV light (254 nm) .

Tables for Key Data

| Property | Reported Value | Method/Source |

|---|---|---|

| Melting Point | 218–220°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 2.8 ± 0.3 | HPLC Retention Time |

| Solubility in DMSO | 25 mg/mL (25°C) | Gravimetric Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.